4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Overview
Description
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C₁₀H₁₉P. It is a colorless to pale yellow liquid that is sensitive to air and moisture . This compound is known for its unique bicyclic structure, which includes a phosphorus atom, making it an interesting subject of study in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane typically involves the reaction of 1,5-dimethyl-1,5-cyclooctadiene with a phosphorus source under specific conditions. . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically stored under cold conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphorus atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom in the compound acts as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different substituents on the phosphorus atom.
2-Phosphabicyclo[3.3.1]nonane: Lacks the methyl groups present in 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19P/c1-7-3-4-9-5-10(7)11-6-8(9)2/h7-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDZRKZDDYFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1PCC2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627558 | |
Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328952-85-8 | |
Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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